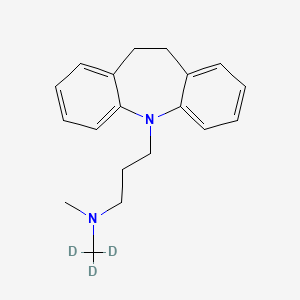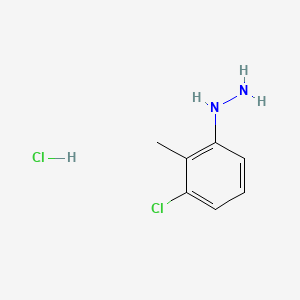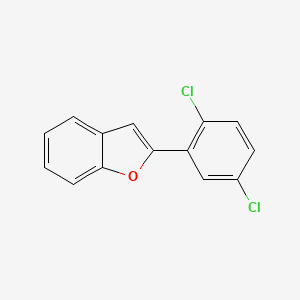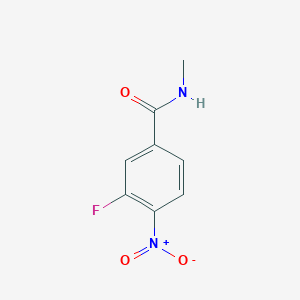
Hexafluoropropene Trimer
Übersicht
Beschreibung
Hexafluoropropene Trimer is a colorless and odorless liquid . It has excellent heat resistance, chemical resistance, and electrical insulation . The molecular formula is [CF3C(F)=CF2]3 , and it has a molecular weight of 450.07 .
Synthesis Analysis
This compound can be synthesized through the reaction with primary amines, via indirect substitution of fluorine atoms, to form the corresponding enamines and enimines . It has also been reported that this compound reacts with fluorine under UV irradiation to give new and highly branched perfluoroalkanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by three isomeric trimers of hexafluoropropene . The exact structure is not fully understood, but it is believed to involve the formation of a cyclic structure known as a trimer.Chemical Reactions Analysis
This compound reacts with primary amines, via indirect substitution of fluorine atoms, to form the corresponding enamines and enimines . It has also been reported to react with thiols to give vinyl derivatives by substitution of fluorine atoms .Physical And Chemical Properties Analysis
This compound is a liquid with a boiling point of 110-115 °C (lit.) and a density of 1.83 g/mL at 25 °C (lit.) . It has a large molecular weight and a relatively high density .Wissenschaftliche Forschungsanwendungen
Interaction with Ammonia and Primary Amines
Hexafluoropropene trimers (HFPT) react with primary amines to form corresponding enamines and enimines, indicating potential applications in chemical synthesis. The interaction with ammonia leads to the formation of adducts and enables the study of intramolecular cyclization, contributing to the understanding of fluorine chemistry and its applications (D. P. Del'tsova, L. Gervits, & A. Kadyrov, 1996).
Synthesis and Properties of Functional Derivatives
HFPT is involved in the synthesis of functional derivatives, reacting with nucleophilic agents like alcohols and phenols. This process leads to the formation of products by substituting fluorine atoms in the HFPT molecule, which is crucial in understanding the reactivity and potential applications of HFPT in material science and organic chemistry (K. N. Makarov et al.).
Photoinduced Fluorination
The photoinduced fluorination of HFPT leads to the synthesis of branched perfluoroalkanes. This process involves a mechanism of elimination–readdition of CF3 groups, which is significant for the development of new materials and the study of reaction mechanisms in fluorine chemistry (C. Tonelli & V. Tortelli, 1990).
Oligomerization Studies
Preparation and Isomerization
The preparation and isomerization of HFPT oligomers in the presence of fluoride ions have been studied, which is significant for understanding the reaction mechanisms and potential applications in synthesizing new fluorinated compounds (N. Ishikawa & A. Sekiya, 1972).
Direct Gas-Phase Fluorination
The direct gas-phase fluorination of HFPT has been explored, leading to the formation of stable perfluororadicals. This study is important for applications in fluoropolymer manufacturing and the development of new materials (M. Novikova, V. Zakharov, & A. Denisov, 1992).
Non-bond FF Nuclear Spin Couplings
The study of non-bond FF nuclear spin couplings in HFPT provides insights into the molecular structure and behavior of these compounds, which is crucial for applications in NMR spectroscopy and material science (F. Cavagna & C. Schumann, 1975).
Wirkmechanismus
Target of Action
Hexafluoropropene Trimer, also known as HFPT, primarily interacts with primary amines . The primary amines serve as the key targets for HFPT, and they play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.
Mode of Action
HFPT reacts with primary amines through indirect substitution of fluorine atoms . This interaction results in the formation of corresponding enamines and enimines . Enamines and enimines are intermediates in various organic reactions and can undergo further transformations.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HFPT is currently limited. The compound’s physical and chemical properties, such as its density and boiling point , suggest that it may have unique pharmacokinetic characteristics
Result of Action
It has been suggested that the compound’s interaction with primary amines can lead to the formation of enamines and enimines . These intermediates can potentially influence various cellular processes. More research is needed to fully understand the molecular and cellular effects of HFPT’s action.
Action Environment
The action, efficacy, and stability of HFPT can be influenced by various environmental factors. For instance, in the context of its use as a cooling fluid for electronics, HFPT has been shown to have stable physical and chemical properties and low physiological toxicity This suggests that the compound’s action can be influenced by the specific application environment
Safety and Hazards
Hexafluoropropene Trimer is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
It is known to react with primary amines, via indirect substitution of fluorine atoms, to form corresponding enamines and enimines
Cellular Effects
It is known that the compound has low physiological toxicity to mammals
Molecular Mechanism
It is known that the compound reacts with primary amines to form enamines and enimines
Eigenschaften
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3F6/c3*4-1(2(5)6)3(7,8)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSWIKVCUMTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF=C(CF3)CF(CF3)2, C9F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6792-31-0 | |
| Record name | Hexafluoropropene, trimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Hexafluoropropene Trimer (HFPT) encompasses two isomers: Perfluoro-3-ethyl-2,4-dimethylpent-2-ene and Perfluoro-3-isopropyl-4-methylpent-2-ene. Both share the same molecular formula of C9F18 and a molecular weight of 438.06 g/mol.
A: Researchers utilize various techniques, including 19F NMR, 13C NMR [, ], IR spectroscopy [], and GC-MS [], to analyze the structure and properties of HFPT and its derivatives. These techniques provide insights into isomerism, conformational changes, and reaction products.
A: Incorporating HFPT into polymers like polyurethane [] and epoxy resins [] significantly improves their properties. For instance, polyurethane modified with HFPT exhibits lower water absorption and enhanced surface properties, while epoxy resins cured with HFPT derivatives display reduced water absorption and improved heat resistance [].
A: While HFPT itself doesn't typically function as a catalyst, its derivative, Tris[2-(2H-hexafluorpropoxy)athyl]amin, demonstrates catalytic activity in the oligomerization of Hexafluoropropene []. This catalytic process offers control over the oligomerization degree, selectively producing either dimers or trimers depending on reaction conditions.
A: Computational methods, such as B3LYP-GIAO calculations [, ], are crucial for predicting NMR chemical shifts, confirming structural assignments, and understanding conformational preferences of HFPT derivatives. These studies provide valuable insights into the unique structural properties of these perfluorinated systems.
A: HFPT readily reacts with various nucleophiles, including thiols [], amines [], and phenols []. These reactions often proceed through nucleophilic vinylic substitution mechanisms, leading to the formation of diverse HFPT derivatives with altered properties.
A: Yes, electrochemical fluorination of HFPT mixtures in the presence of sodium fluoride yields the persistent perfluoroalkyl radical, Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl []. This radical exhibits remarkable stability and finds application in surface fluorination and ESR imaging [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid](/img/structure/B3042695.png)



![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)
![O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide](/img/structure/B3042706.png)
![2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042708.png)
![2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042709.png)

![1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3042713.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B3042714.png)
